molecular formula C9H11OP B2776700 1-Phenylphosphetane 1-oxide CAS No. 2383495-57-4

1-Phenylphosphetane 1-oxide

Cat. No.: B2776700
CAS No.: 2383495-57-4
M. Wt: 166.16
InChI Key: HRVFSGNVDITNPQ-UHFFFAOYSA-N
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Description

1-Phenylphosphetane 1-oxide is an organophosphorus compound characterized by a four-membered ring structure containing phosphorus. This compound is notable for its puckered ring due to ring strain, which is a common feature in phosphetane rings. It is used as a building block in organic synthesis and has applications in various fields of chemistry.

Scientific Research Applications

1-Phenylphosphetane 1-oxide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology and Medicine: The compound is studied for its potential biological activities and its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

Target of Action

1-Phenylphosphetane 1-oxide is a compound that has been studied in the context of radical ring-opening polymerization

Mode of Action

It has been found to be unreactive towards radical ring-opening This suggests that the compound may not interact directly with its targets but may influence them indirectly

Biochemical Pathways

Given its potential role in polymerization processes , it may be involved in pathways related to polymer synthesis and degradation.

Result of Action

Given its potential role in polymerization processes , it may influence the synthesis and degradation of polymers.

Preparation Methods

The synthesis of 1-Phenylphosphetane 1-oxide can be achieved through several methods:

    Electrophilic Addition to Olefins: This method involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition to an alkene.

    Alkylation and Intramolecular Cyclization: This method involves the alkylation of phosphines followed by intramolecular cyclization.

Chemical Reactions Analysis

1-Phenylphosphetane 1-oxide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield different phosphorus-containing products.

    Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Comparison with Similar Compounds

1-Phenylphosphetane 1-oxide is unique compared to other similar compounds due to its four-membered ring structure and the presence of a phenyl group. Similar compounds include:

    Phosphiranes: These have a three-membered ring structure and are less strained compared to phosphetanes.

    Phospholes: These have a five-membered ring structure and different reactivity profiles.

The uniqueness of this compound lies in its ring strain and the resulting chemical reactivity, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-phenyl-1λ5-phosphetane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11OP/c10-11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVFSGNVDITNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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